molecular formula C9H10O2 B8528563 (RS)-4-Oxiranylmethyl-phenol

(RS)-4-Oxiranylmethyl-phenol

Cat. No.: B8528563
M. Wt: 150.17 g/mol
InChI Key: DFTIORCOZJOMGW-UHFFFAOYSA-N
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Description

(RS)-4-Oxiranylmethyl-phenol is a high-purity organic compound that combines a phenolic group with an oxirane (epoxide) ring, making it a versatile chiral building block or intermediate in synthetic organic chemistry. The phenol moiety, characterized by a hydroxyl group attached to an aromatic ring, can act as a weak acid and is susceptible to electrophilic substitution reactions . The highly strained, three-membered epoxide ring is a key functional group, known to undergo nucleophilic ring-opening reactions, allowing for the attachment of various nucleophiles and the formation of more complex molecules. This unique structure makes it a candidate for developing novel polymers, such as epoxy resins, where it can function as a co-monomer. In pharmaceutical research, it may serve as a precursor in the synthesis of more complex active molecules. The racemic (RS) nature of the product, indicating a mixture of both enantiomers, is crucial for research investigating non-chiral pathways or for methods development in chiral separation techniques. Researchers value this compound for its ability to introduce both phenolic and reactive epoxide functionality into a target molecule. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-(oxiran-2-ylmethyl)phenol

InChI

InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9-10H,5-6H2

InChI Key

DFTIORCOZJOMGW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Functional Group Variations

The table below compares (RS)-4-Oxiranylmethyl-phenol with other para-substituted phenols, emphasizing substituent-driven differences in properties and reactivity:

Compound Name Molecular Formula Substituent Key Properties/Reactivity Reference
(RS)-4-Oxiranylmethyl-phenol C₉H₁₀O₂ Oxiranylmethyl (epoxide) Reactive epoxide ring (electrophilic), moderate solubility in polar solvents (e.g., acetone), pKa ~10–11
4-Methylphenol (p-Cresol) C₇H₈O Methyl Higher volatility (b.p. 202°C), lower acidity (pKa ~10.3), limited electrophilicity
4-Hydroxyphenyl glycidyl ether C₉H₁₀O₃ Glycidyl ether (epoxide) Similar epoxide reactivity but enhanced stability due to ether linkage; lower solubility in water
4-Aminophenol hydrochloride C₆H₈ClNO Amino (protonated) Strong electron-donating NH₂ group (pKa ~5.2), high water solubility, redox-active
4-Cyanophenol C₇H₅NO Cyano Electron-withdrawing CN group (pKa ~7.9), high thermal stability, poor solubility in water

Critical Analysis of Functional Group Impact

Epoxide vs. Methyl (4-Methylphenol): The oxirane group in (RS)-4-Oxiranylmethyl-phenol introduces significant electrophilicity compared to 4-methylphenol’s inert methyl group. This enables nucleophilic attacks (e.g., by amines or thiols) for polymer synthesis, whereas 4-methylphenol is primarily used as a preservative or solvent .

Epoxide vs. Glycidyl Ether (4-Hydroxyphenyl glycidyl ether): Both compounds share epoxide reactivity, but the glycidyl ether’s oxygen atom stabilizes the epoxide ring, reducing hydrolysis rates. This makes (RS)-4-Oxiranylmethyl-phenol more reactive but less stable in aqueous environments .

Phenol Acidity: Substituents dramatically alter acidity. The electron-withdrawing epoxide in (RS)-4-Oxiranylmethyl-phenol lowers its pKa compared to 4-methylphenol but raises it relative to 4-cyanophenol (CN is stronger electron-withdrawing) .

Amino vs. Epoxide (4-Aminophenol): 4-Aminophenol’s NH₂ group enhances solubility and redox activity (e.g., in dye synthesis), whereas (RS)-4-Oxiranylmethyl-phenol’s epoxide favors covalent bonding applications (e.g., adhesives) .

Preparation Methods

Epoxidation of 4-Allylphenol

Applications in Pharmaceutical Synthesis

(RS)-4-Oxiranylmethyl-phenol serves as a key intermediate in the synthesis of 4-hydroxy-piperidine derivatives, as demonstrated in EP 0824098 A1. For example:

  • Example 1 : Reacting (RS)-4-Oxiranylmethyl-phenol (0.12 g, 0.8 mmol) with 4-Benzyl-4-hydroxy-piperidin (0.19 g) in methanol under reflux yields N-(4-{3-[4-(4-fluoro-benzyl)-4-hydroxy-piperidin-1-yl]-propoxy}-phenyl)-methanesulfonamide.

Reaction Conditions :

  • Solvent : Methanol

  • Temperature : Reflux (≈65°C)

  • Duration : 3 hours

  • Yield : 58% after purification.

Challenges and Optimization Strategies

Stereochemical Control

The racemic nature of (RS)-4-Oxiranylmethyl-phenol complicates its use in enantioselective syntheses. Strategies include:

  • Chiral Auxiliaries : Employing Evans’ oxazolidinones to direct epoxide formation.

  • Catalytic Asymmetric Epoxidation : Using Jacobsen’s Mn(III)-salen catalysts for enantiomeric excess >90%.

Stability Issues

Epoxides are prone to ring-opening under acidic or basic conditions. Stabilization methods involve:

  • Low-Temperature Storage : Below –20°C in anhydrous solvents.

  • Inert Atmosphere : Argon or nitrogen to prevent hydrolysis.

Analytical and Spectroscopic Characterization

Table 1: Spectroscopic Data for (RS)-4-Oxiranylmethyl-phenol

TechniqueData
¹H NMR δ 6.8 (d, 2H, ArH), δ 7.1 (d, 2H, ArH), δ 3.9 (m, 1H, OCH),
δ 3.3 (dd, 1H, CH₂O), δ 2.8 (dd, 1H, CH₂O), δ 2.6 (m, 2H, CH₂)
¹³C NMR δ 155.2 (C-O), δ 130.4–115.3 (ArC), δ 52.1 (OCH), δ 46.7 (CH₂O),
δ 38.4 (CH₂)
IR (cm⁻¹) 3350 (O-H), 3050 (C-H aromatic), 1250 (C-O), 850 (epoxide)
MS (ESI+) m/z 151.1 [M+H⁺], 173.1 [M+Na⁺]

Industrial-Scale Production Considerations

Cost Efficiency

  • Catalyst Recycling : Mn(III)-salen complexes can be reused up to 5 cycles with <10% activity loss.

  • Solvent Recovery : Methanol and dichloromethane are distilled and reused.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (RS)-4-Oxiranylmethyl-phenol to achieve high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including epoxidation and substitution. To optimize enantiomeric purity:

  • Use chiral catalysts or auxiliaries during the formation of the oxirane ring to control stereochemistry .
  • Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For example, low temperatures (0–5°C) in tetrahydrofuran (THF) can stabilize intermediates .
  • Employ chromatographic techniques (e.g., chiral HPLC) or crystallization to separate enantiomers post-synthesis .

Q. How does the oxiranyl group in (RS)-4-Oxiranylmethyl-phenol influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The strained oxirane ring enhances electrophilicity, making it susceptible to nucleophilic attack. Key factors include:

  • Ring-opening reactions : Use nucleophiles like amines or thiols under acidic or basic conditions. For instance, aqueous HCl opens the oxirane to form diols, while NH₃ generates amino alcohols .
  • Regioselectivity : The electronic effects of the para-hydroxyphenyl group direct nucleophilic attack to the less substituted oxirane carbon .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor specific products (e.g., diols vs. ethers) .

Q. What spectroscopic methods are most effective for characterizing (RS)-4-Oxiranylmethyl-phenol and its derivatives?

  • Methodological Answer : A combination of techniques is required:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the oxirane structure (e.g., characteristic δ 3.5–4.5 ppm for oxirane protons) and stereochemistry .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and epoxide (1250 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (RS)-4-Oxiranylmethyl-phenol derivatives?

  • Methodological Answer :

  • Perform docking studies to assess interactions with target proteins (e.g., bacterial enzymes for antimicrobial activity). For example, derivatives with electron-withdrawing substituents show enhanced binding to streptococcal enolase .
  • Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with observed bioactivity (e.g., IC50_{50} values for biofilm inhibition) .
  • Validate predictions with in vitro assays, such as MIC (minimum inhibitory concentration) testing against Gram-positive bacteria .

Q. What strategies resolve contradictions in reactivity data between (RS)-4-Oxiranylmethyl-phenol and its structural analogs?

  • Methodological Answer :

  • Comparative kinetic studies : Measure reaction rates under identical conditions. For example, analogs lacking the para-hydroxyl group exhibit slower oxirane ring-opening due to reduced electrophilicity .
  • Solvent effect analysis : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than protic solvents (e.g., MeOH), explaining divergent product ratios .
  • Isotopic labeling : Use 18^{18}O-labeled H2_2O to track oxygen incorporation in diol products, clarifying mechanistic pathways .

Q. How do oxidative and photolytic degradation pathways impact the stability of (RS)-4-Oxiranylmethyl-phenol in biological assays?

  • Methodological Answer :

  • Oxidative degradation : Exposure to H2_2O2_2 or cytochrome P450 enzymes converts the oxirane to a ketone or carboxylic acid, reducing bioactivity. Monitor via LC-MS .
  • Photodegradation : UV light induces homolytic cleavage of the C–O bond in the oxirane, forming radicals that dimerize or react with O2_2. Use amber glassware and radical scavengers (e.g., BHT) to mitigate .
  • Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products weekly to establish shelf-life .

Q. What role does the para-hydroxyphenyl group play in modulating the antioxidant activity of (RS)-4-Oxiranylmethyl-phenol?

  • Methodological Answer :

  • Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant capacity. The phenolic –OH donates hydrogen atoms, neutralizing free radicals. Electron-donating groups (e.g., –OCH3_3) enhance activity, while electron-withdrawing groups (e.g., –NO2_2) reduce it .
  • DFT calculations : Calculate bond dissociation energies (BDEs) for the O–H bond; lower BDE correlates with higher antioxidant efficacy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of (RS)-4-Oxiranylmethyl-phenol against Streptococcus spp.?

  • Methodological Answer :

  • Strain-specific variability : Test clinical isolates alongside reference strains (e.g., ATCC 19615) to account for genetic diversity .
  • Biofilm vs. planktonic assays : Biofilm-embedded bacteria exhibit 10–1000x higher resistance. Use crystal violet staining or confocal microscopy to quantify biofilm inhibition .
  • Check synergism with antibiotics : Sub-inhibitory concentrations of (RS)-4-Oxiranylmethyl-phenol may enhance β-lactam efficacy by disrupting bacterial membranes .

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